molecular formula C5H12Cl2N4 B1487375 1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride CAS No. 2206243-44-7

1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride

Cat. No. B1487375
M. Wt: 199.08 g/mol
InChI Key: UTMFMYGMYPFTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride is a chemical compound with the empirical formula C6H14Cl2N4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride is 213.11 g/mol . The SMILES string representation of the molecule is NCC1=NN=CN1CCC. [H]Cl. [H]Cl .


Physical And Chemical Properties Analysis

1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride is a solid substance . Its empirical formula is C6H14Cl2N4 and it has a molecular weight of 213.11 g/mol .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-2-4(6)5-7-3-8-9-5;;/h3-4H,2,6H2,1H3,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMFMYGMYPFTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride
Reactant of Route 2
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride
Reactant of Route 5
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4H-1,2,4-Triazol-3-yl)propylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.